Z-Glu(otbu)-ome

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of peptides similar to Z-Glu(otbu)-ome, such as Z-Aib-Aib-Aib-Ala-Ala-Aib-OtBu, Z-(Aib)11-OtBu, and Z-Aib-Gly-Aib-Leu-Aib-OtBu, involves standard peptide synthesis techniques. These peptides are synthesized with the aim of studying their conformational properties and are typically protected at both ends to prevent side reactions and to facilitate crystallization for structural analysis .

Molecular Structure Analysis

The molecular structures of the peptides discussed in the papers reveal that Aib residues promote the formation of helical structures. For instance, Z-Aib-Aib-Aib-Ala-Ala-Aib-OtBu adopts a right-handed 3_10-helical conformation with four consecutive beta-turns of type III, stabilized by intramolecular hydrogen bonds . Similarly, Z-(Aib)11-OtBu forms a regular 3_10-helix with nine consecutive 4→1 hydrogen bonds, representing the longest observed regular 3_10-helix at atomic resolution . These findings suggest that a peptide like Z-Glu(otbu)-ome, if synthesized, might also adopt a helical structure due to the influence of Aib residues.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The peptides described in the papers crystallize readily from various solvent mixtures, indicating good solubility in organic solvents . The crystal structures show that the peptides can form continuous columns with head-to-tail hydrogen bonding in the crystal lattice, and these columns can associate via hydrophobic interactions . The presence of Aib residues in the peptides contributes to their helical stability and affects their physical properties, such as solubility and crystallization behavior.

Applications De Recherche Scientifique

Proteasome Inhibition and Neurodegenerative Diseases

Studies have investigated the role of proteasome inhibitors, like Z-Ile-Glu(OtBu)-Ala-Leu-CHO (a similar compound to Z-Glu(otbu)-ome), in models of Parkinson's disease. However, the findings are inconsistent. Some studies suggest that proteasome inhibitors can replicate neurodegenerative changes observed in Parkinson's disease, including the loss of striatal dopamine and cell loss in various brain regions. Intracytoplasmic inclusions resembling Lewy bodies, characteristic of Parkinson's, were also noted. Yet, other studies failed to reproduce these neurodegenerative changes, highlighting the complexity and the need for further research in this area (Kordower et al., 2006).

Enzyme Substrate Synthesis

Z-Glu(otbu)-ome, when used as a building block, can be involved in the synthesis of fluorogenic substrates for enzymes like transglutaminase. A study presented a solution-phase synthesis of a water-soluble dipeptidic fluorogenic transglutaminase substrate, starting from Z-Glu-OH, and highlighted its utility for kinetic characterisation of inhibitors and amine-type acyl acceptor substrates (Wodtke et al., 2020).

Molecular Imprinting

Molecular imprinting using photocrosslinkable polyphosphazene and selective rebinding of amino acids, including Z-Glu-OH (a precursor of Z-Glu(otbu)-ome), has been researched. This process involves the creation of polymer films that show high recognition ability for template molecules and their structural analogues, indicating potential applications in selective molecular recognition and sensing (Lee & Chang, 2009).

Gene-targeted Metagenomic Analysis

In a broader scope of biochemical applications, Z-Glu(otbu)-ome related compounds have been indirectly involved in studies like gene-targeted metagenomic analysis. For instance, understanding the diversity of glycoside hydrolases in various gut microbiomes has been a subject of research, although the direct involvement of Z-Glu(otbu)-ome in such studies is not explicit (Lee et al., 2013).

Propriétés

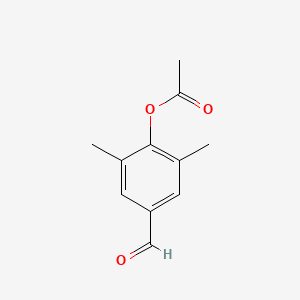

IUPAC Name |

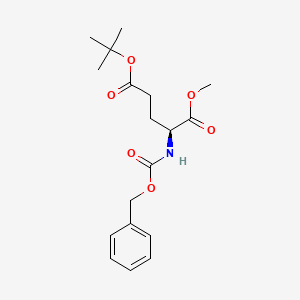

5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMSLIYSWUEHJT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001153531 | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Glu(otbu)-ome | |

CAS RN |

56877-41-9 | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

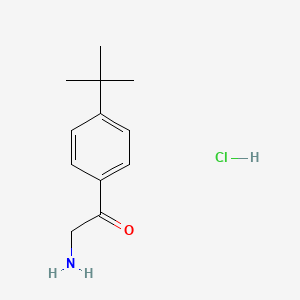

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

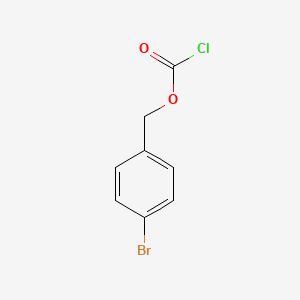

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)